Benzaldehyde thiosemicarbazone
CAS No.: 1627-73-2
Cat. No.: VC21219739
Molecular Formula: C8H9N3S
Molecular Weight: 179.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1627-73-2 |
|---|---|
| Molecular Formula | C8H9N3S |
| Molecular Weight | 179.24 g/mol |
| IUPAC Name | (benzylideneamino)thiourea |
| Standard InChI | InChI=1S/C8H9N3S/c9-8(12)11-10-6-7-4-2-1-3-5-7/h1-6H,(H3,9,11,12) |
| Standard InChI Key | UYHCMAZIKNVDSX-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=N\NC(=S)N |
| SMILES | C1=CC=C(C=C1)C=NNC(=S)N |
| Canonical SMILES | C1=CC=C(C=C1)C=NNC(=S)N |
Introduction
Chemical Structure and Properties
Benzaldehyde thiosemicarbazone (C8H9N3S) has a molecular weight of 179.24 g/mol and features a phenyl ring connected to a thiosemicarbazone moiety. The compound is characterized by its E-configuration across the C=N double bond, as indicated by its IUPAC name [(E)-benzylideneamino]thiourea .
Physical and Chemical Properties
Table 1: Key Properties of Benzaldehyde Thiosemicarbazone
| Property | Value |
|---|---|
| Molecular Weight | 179.24 g/mol |
| CAS Number | 1627-73-2 |
| IUPAC Name | [(E)-benzylideneamino]thiourea |
| InChI Key | UYHCMAZIKNVDSX-UXBLZVDNSA-N |
| Physical Appearance | Crystalline solid |
| Melting Point | Data not available in search results |
| Solubility | Data not available in search results |
The compound is also known by several synonyms including benzalthiosemicarbazone, 2-(phenylmethylene)hydrazinecarbothioamide, and (E)-2-benzylidenehydrazine-1-carbothioamide .
Synthesis Methods
Conventional Synthesis
Benzaldehyde thiosemicarbazone is typically synthesized through the condensation reaction between benzaldehyde and thiosemicarbazide. This reaction involves the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of benzaldehyde, followed by dehydration to form the imine (C=N) bond .
Modified Synthesis Approaches
Recent research has explored modified synthesis approaches to create derivatives with enhanced biological activities. For instance, a study detailed the synthesis of 17 novel benzaldehyde thiosemicarbazone derivatives using 2-methyl-3-thiosemicarbazide as the main reactant with different aromatic aldehydes .
The synthesis progress was monitored using thin layer chromatography, and the products were characterized through:
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Elemental analysis
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Attenuated Total Reflection (ATR) spectroscopy
Microwave-Assisted Synthesis
More advanced synthesis methods include microwave-assisted techniques, which have been employed to create metal complexes of benzaldehyde thiosemicarbazone. This approach significantly reduces reaction time while maintaining or improving product yields. Specifically, benzaldehyde derivatives have been complexed with Ni(II) and Pd(II) ions using this microwave-assisted method .
Biological Activities
Antibacterial Activity
Benzaldehyde thiosemicarbazone and its derivatives have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. In a comprehensive study, derivatives were tested against:
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Gram-positive bacteria: Bacillus subtilis and Staphylococcus aureus
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Gram-negative bacteria: Escherichia coli and Pseudomonas aeruginosa
The compounds were evaluated using the nutrient agar media technique, with zones of inhibition measured after incubation. The study compared four different dilutions of the test compounds against ciprofloxacin as the standard antimicrobial agent. Results confirmed activity against both gram-positive and gram-negative bacterial strains .
Antifungal Activity
In addition to antibacterial properties, benzaldehyde thiosemicarbazone derivatives have shown antifungal efficacy against Candida albicans. The antifungal assay utilized Sabouraud agar media, with fluconazole serving as the standard antifungal agent. The compounds demonstrated considerable antifungal activity, suggesting potential applications in antifungal therapeutics .
Antimycobacterial Activity
Perhaps the most promising application of benzaldehyde thiosemicarbazone derivatives lies in their activity against Mycobacterium tuberculosis. A series of derivatives has exhibited remarkable potency against actively replicating M. tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.14 to 2.2 μM .
Two particularly effective compounds were:
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2-(4-phenethoxybenzylidene)hydrazine-1-carbothioamide (compound 13)
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2-(3-isopropoxybenzylidene)hydrazine-1-carbothioamide (compound 20)
These compounds demonstrated submicromolar antimycobacterial activity even against M. tuberculosis under hypoxic conditions, with MIC values of 0.68 and 0.74 μM, respectively .
Table 2: Antimycobacterial Activity of Selected Benzaldehyde Thiosemicarbazone Derivatives
| Compound | Structure Modification | MIC Against Active M. tuberculosis (μM) | MIC Under Hypoxia (μM) |
|---|---|---|---|
| Various derivatives | Different substituents | 0.14-2.2 | Not specified for all |
| Compound 13 | 4-phenethoxybenzylidene | Not specified individually | 0.68 |
| Compound 20 | 3-isopropoxybenzylidene | Not specified individually | 0.74 |
Furthermore, compounds 13 and 20 showed similar activity against isoniazid-, rifampicin-, and fluoroquinolone-resistant M. tuberculosis isolates when compared to commercially available antituberculosis drugs .
Metal Complexes
Synthesis and Characterization
Benzaldehyde thiosemicarbazone can function as a ligand, forming coordination complexes with various metal ions. Research has explored the synthesis of nickel(II) and palladium(II) complexes using a microwave-assisted method .
The metal complexes were characterized using multiple analytical techniques:
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Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) elemental analysis
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Fourier Transform Infrared (FT-IR) spectroscopy
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Proton (1H) and Carbon-13 (13C) Nuclear Magnetic Resonance (NMR) spectroscopy
Structure-Activity Relationship
Key Structural Features for Biological Activity
The biological activities of benzaldehyde thiosemicarbazone derivatives appear to be influenced by specific structural features:
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The azomethine (C=N) bond is crucial for biological activity
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The thioamide (C=S) group likely participates in hydrogen bonding with biological targets
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Substitution patterns on the phenyl ring significantly affect antimicrobial potency
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E-configuration across the C=N bond appears important for optimal biological activity
Effect of Substituents
The presence of different substituents on the benzaldehyde moiety significantly influences the biological properties:
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Alkoxy substituents (as in compounds 13 and 20) appear to enhance antimycobacterial activity
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The position of substituents (ortho, meta, or para) affects the compound's interaction with biological targets
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The nature of substituents (electron-donating or electron-withdrawing) likely modulates the electronic properties and, consequently, the biological activities of the compounds
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